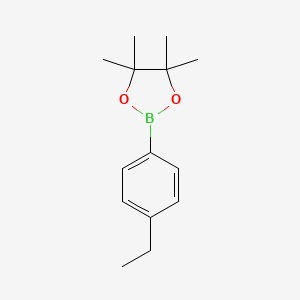

4-Ethylphenylboronic acid pinacol ester

Vue d'ensemble

Description

4-Ethylphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is also a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .

Chemical Reactions Analysis

Pinacol boronic esters, including 4-Ethylphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique

Phosphorescence Properties

- Research Finding : Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules. Theoretical calculations suggest that out-of-plane distortion at the boron moiety in the excited state contributes to this property (Shoji et al., 2017).

Synthesis of Responsive Polymers

- Research Finding : H2O2-cleavable poly(ester-amide)s have been synthesized using 4-formylbenzeneboronic acid pinacol ester. These polymers exhibit degradation in response to H2O2 and have potential applications as H2O2-responsive delivery vehicles (Cui et al., 2017).

Suzuki Coupling Reactions

- Research Finding : Phenylboronic acid bis-pinacol ester has been used in Suzuki cross-coupling reactions with aryl halides, demonstrating smooth reactions even with sterically hindered reactants (Chaumeil et al., 2002).

Palladium-Catalyzed Cross-Coupling

- Research Finding : Palladium-catalyzed cross-coupling reactions involving bis(pinacolato)diboron and alkenyl halides or triflates use 1-alkenylboronic acid pinacol esters, applicable in the synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).

Radio-Sensitive Nanoparticles

- Research Finding : Phenylboronic acid pinacol ester-conjugated hyaluronic acid nanoparticles were synthesized for radiosensitive delivery of caffeic acid phenethyl ester, showing promise in radioprotection applications (Choi et al., 2021).

Polymer Synthesis and Applications

- Research Finding : High glass-transition temperature polymer networks utilizing the dynamic ring opening of pinacol boronates, including poly(4-vinylphenylboronic acid, pinacol ester)s, have been developed. These networks exhibit unusual reactivity and crosslinking properties (Brunet et al., 2019).

Glucose-Responsive Drug Delivery

- Research Finding : Dual-responsive insulin delivery devices integrating glucose- and H2O2-responsive polymeric vesicles with microneedles were developed using phenylboronic acid pinacol ester, demonstrating potential for diabetes therapy (Tong et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANCHDMVNWYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)

![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)

![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)